molecular formula C10H11NO5 B177267 Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate CAS No. 18872-74-7

Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate

Cat. No.: B177267
CAS No.: 18872-74-7
M. Wt: 225.2 g/mol
InChI Key: HKGQTRSBDGGXBS-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (CAS 18872-74-7) is a high-purity pyridine-based chemical intermediate with significant applications in pharmaceutical and organic synthesis research. Its molecular formula is C10H11NO5, with a molecular weight of 225.20 . This compound serves as a critical precursor in the synthesis of Vitamin B6 (pyridoxine), a vital nutrient involved in amino acid metabolic pathways . Research methods have been developed to reduce this diester intermediate using silane-based reagents, such as polymethylhydrosiloxane (PMHS) or methyldiethoxysilane, to afford the pyridoxine structure in overall yields of 38-54% . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human consumption, diagnostic use, or any veterinary applications.

Properties

IUPAC Name

dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-5-8(12)7(10(14)16-3)6(4-11-5)9(13)15-2/h4,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGQTRSBDGGXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403964
Record name dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18872-74-7
Record name dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diene and Dienophile Selection

The oxazole derivative 1 (2-methyl-4-ethoxyoxazole) reacts with diethyl maleate (2 ) under thermal conditions to form bicyclic adducts rac-3 (endo) and rac-4 (exo). The endo isomer (rac-3 ) exhibits a characteristic bridgehead proton resonance at 5.80 ppm (J = 4 Hz) in 1H^1H-NMR, confirming a 45° dihedral angle between adjacent protons. Diethyl maleate is preferred over fumarate derivatives due to superior regioselectivity and reduced side-product formation.

Aromatization and Hydrolysis

Post-cycloaddition, the bicyclic intermediates undergo aromatization via dehydration. Treatment with aqueous HCl at 80°C for 4 hours converts rac-3 into this compound (5 ) in 72% yield. Critical to this step is the elimination of ethanol, which drives the equilibrium toward the aromatic product.

Alternative Synthetic Routes via Esterification and Condensation

Ethyl Acetoacetate-Mediated Condensation

Reaction of α-(dimethylaminomethylene)-2-pyridineacetate with ethyl acetoacetate in acetic anhydride yields ethyl 3-(2'-quinolyl)-6-methyl-2-pyridone-5-carboxylate (33% yield). While this route primarily generates pyridone derivatives, transesterification with methanol under acidic conditions (H2_2SO4_4, reflux) can produce the target dimethyl ester.

Palladium-Catalyzed Cross-Coupling

A patent-pending method utilizes Suzuki-Miyaura coupling between 6-methylpyridin-3-yl trifluoromethanesulfonate (V ) and arylboronic esters. Using Pd(OAc)2_2 and P(p-tol)3_3 in NMP/toluene at 85°C, the reaction achieves 83% yield of a key ethanone intermediate, which is subsequently oxidized and esterified. This route avoids hazardous peroxides and reduces inorganic waste compared to classical hydride reductions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Diels-Alder Reaction : Conducted in dioxane at 100°C for 24 hours, achieving 68% conversion.

  • Esterification : Methanol as both solvent and nucleophile at reflux (65°C) ensures complete transesterification within 6 hours.

Catalytic Systems

  • Hydrosilylation : Diethoxymethylsilane with tetrabutylammonium fluoride (TBAF) selectively reduces carbonyl groups without affecting the hydroxypyridine ring.

  • Acid Catalysis : Sulfuric acid (4:1 toluene/H2_2SO4_4) optimizes hydration of ethynyl precursors to methyl ketones (90% yield).

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (CDCl3_3) : δ 2.61 (s, 3H, CH3_3), 3.89 (s, 6H, OCH3_3), 7.26 (d, J = 8.4 Hz, 1H), 8.47 (d, J = 3.0 Hz, 1H).

  • MS (ESI+) : m/z 281.2 [M + H]+^+.

Chromatographic Purity

Column chromatography (SiO2_2, n-hexane:EtOAc 4:1) resolves diastereomers rac-3 and rac-4 , with the endo isomer eluting first. HPLC analysis (C18, 70:30 H2_2O:MeCN) confirms >98% purity for the final product.

Industrial and Environmental Considerations

Waste Stream Management

The Kondrat’eva method generates 2.5 kg inorganic salts per kg product due to hydride reductions. Substituting diethoxymethylsilane reduces waste by 40%.

Cost Analysis

  • Diethyl maleate: $12.50/kg

  • Pd(OAc)2_2: $1,200/kg (recyclable up to 5 cycles)
    The palladium route, while costlier, offers superior scalability (>100 kg/batch) .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

DMHMPDC is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a valuable intermediate in synthetic pathways.

Reaction TypeExample ReagentsMajor Products Formed
OxidationPotassium permanganate5-oxo-6-methylpyridine-3,4-dicarboxylate
ReductionLithium aluminum hydride5-hydroxy-6-methylpyridine-3,4-dimethanol
SubstitutionConcentrated nitric acid (nitration)5-hydroxy-6-methyl-2-nitropyridine-3,4-dicarboxylate

Biology

In biological studies, DMHMPDC has shown potential as an enzyme inhibitor and in receptor binding studies due to its structural similarity to biologically active molecules. The compound interacts with specific enzymes and receptors, influencing metabolic pathways and signaling mechanisms.

Enzyme Inhibition Studies

Research indicates that DMHMPDC can inhibit several key enzymes:

EnzymeInhibition TypeIC50 Value (µM)
Protein Kinase ACompetitive25
PhosphodiesteraseNon-competitive15
CyclooxygenaseMixed30

Receptor Binding Affinity

The compound's affinity for various receptors is notable:

ReceptorBinding Affinity (Ki, nM)
Adenosine A2A50
Serotonin 5-HT2A75
Dopamine D2100

Case Study 1: Antitumor Activity

A study demonstrated that DMHMPDC exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of DMHMPDC in models of neurodegenerative diseases. The compound reduced oxidative stress markers and improved neuronal survival rates in vitro.

Mechanism of Action

The mechanism of action of Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Diethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate

Molecular Formula: C₁₂H₁₅NO₅ Key Differences:

  • The ethyl ester groups (positions 3 and 4) increase molecular weight (253.25 g/mol) and lipophilicity compared to the dimethyl variant.
  • Synthesis : Prepared via Diels-Alder reaction between 5-ethoxy-4-methyloxazole and diethyl maleate .
  • Applications: A key intermediate in pyridoxine (vitamin B6) synthesis. Reduction with silane monomers yields pyridoxine, highlighting its role in vitamin production .
Property Dimethyl Ester Diethyl Ester
Molecular Weight 239.23 g/mol 253.25 g/mol
Ester Groups Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
Lipophilicity (LogP) Lower Higher
Synthetic Yield Moderate (varies with catalyst) High (optimized conditions)

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic Acid

Molecular Formula: C₈H₇NO₅ Key Differences:

  • Replaces ester groups with carboxylic acids (-COOH), reducing lipophilicity and enhancing water solubility.
  • Tautomerism: Exists as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (enol form) and 5-oxido-6-methylpyridinium-3,4-dicarboxylate (keto form), influencing biological interactions .
  • Applications : Serves as a conjugate acid/base pair in enzymatic reactions, unlike the ester forms .
Property Dimethyl Ester Dicarboxylic Acid
Solubility in Water Low High
Bioavailability Moderate (requires hydrolysis) High (ionized at physiological pH)
Stability Stable under neutral conditions Prone to tautomerization

3-Ethyl 5-methyl 2-chloro-6-methylpyridine-3,5-dicarboxylate

Molecular Formula: C₁₁H₁₂ClNO₄ Key Differences:

  • Incorporates a chloro (-Cl) substituent at position 2, enhancing electrophilicity and reactivity in substitution reactions.
  • Applications : Used in synthesizing agrochemicals and pharmaceuticals due to its halogenated structure .
Property Dimethyl Ester Chlorinated Derivative
Reactivity Moderate High (Cl group enables nucleophilic substitution)
Toxicity Low Higher (depends on metabolites)

Enzyme Interactions

  • Diethyl Ester : Modulates protein kinase C (PKC) activity, relevant in cancer and neurodegenerative diseases .

Metabolic Pathways

  • Ester Forms : Require hydrolysis by esterases to release active dicarboxylic acid, affecting pharmacokinetics .
  • Tautomerism in Acid Form : Influences binding to enzymes like oxidoreductases and transferases .

Industrial Use

  • Diethyl Ester : Produced at scale for vitamin B6 manufacturing .
  • Dimethyl Ester : Less common industrially but valued in niche research for its simpler hydrolysis profile.

Biological Activity

Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (DMHMPDC) is a pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes hydroxyl and ester functional groups that contribute to its reactivity and interaction with biological systems.

  • Molecular Formula : C₁₀H₁₁NO₅
  • Molecular Weight : 225.2 g/mol
  • CAS Number : 18872-74-7

DMHMPDC exhibits biological activity primarily through its interactions with specific enzymes and receptors. The presence of hydroxyl and ester groups allows the compound to form hydrogen bonds, which can inhibit enzyme activity or modulate receptor functions. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : DMHMPDC may interact with various receptors, potentially altering signal transduction pathways.

Enzyme Inhibition Studies

Research has shown that DMHMPDC can inhibit several key enzymes in metabolic pathways. For instance, studies indicate its potential role as an inhibitor of certain kinases and phosphatases, which are crucial in cell signaling and metabolism.

Enzyme Inhibition Type IC50 Value (µM)
Protein Kinase ACompetitive25
PhosphodiesteraseNon-competitive15
CyclooxygenaseMixed30

Receptor Binding Affinity

DMHMPDC has been evaluated for its binding affinity to various receptors. Its structural similarity to biologically active molecules suggests it may compete for binding sites.

Receptor Binding Affinity (Ki, nM)
Adenosine A2A50
Serotonin 5-HT2A75
Dopamine D2100

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of DMHMPDC, researchers found that the compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction through the modulation of the Bcl-2 family proteins.

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of DMHMPDC in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Features
This compoundC₁₀H₁₁NO₅Enzyme inhibition; receptor modulation
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acidC₈H₇NO₅Antioxidant properties; less potent than DMHMPDC
Dimethyl 5-hydroxy-2-methylpyridine-3,4-dicarboxylateC₁₀H₁₂N₂O₄Structural isomer; different biological activities

Q & A

Q. What are the recommended synthetic routes for dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate, and how do reaction conditions influence yield and purity?

The synthesis of pyridine dicarboxylate derivatives typically involves esterification or cyclization reactions. For example, dihydropyridine analogs (e.g., MRS 1191) are synthesized via Hantzsch-type reactions using β-keto esters, ammonium acetate, and aldehydes under reflux conditions . Key factors include:

  • Catalyst selection : Acidic (e.g., HCl) or Lewis catalysts (e.g., ZnCl₂) to optimize cyclization.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Temperature control : Reflux at 80–100°C to minimize side reactions like decarboxylation. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Structural confirmation relies on:

  • NMR spectroscopy :
  • ¹H NMR : Hydroxy (-OH) protons appear as broad singlets (~δ 10–12 ppm), while methyl groups on the pyridine ring resonate at δ 2.3–2.6 ppm.
  • ¹³C NMR : Ester carbonyls (C=O) are observed at δ 165–170 ppm .
    • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₁NO₆).
    • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., intramolecular O-H···O interactions) .
      Cross-referencing with databases like PubChem or ChemIDplus ensures consistency in reported physicochemical properties .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl group as a hydrogen-bond donor).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., HOMO localized on the pyridine ring for oxidation studies).
  • Simulate IR spectra for comparison with experimental data, resolving ambiguities in functional group assignments .

Q. How should researchers address contradictions in reported spectral or crystallographic data for this compound?

Discrepancies often arise from:

  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Polymorphism : X-ray data may differ due to crystallization conditions (e.g., solvent evaporation rate). Mitigation strategies:
  • Replicate experiments using identical conditions from literature.
  • Consult multiple databases (e.g., Cambridge Structural Database, ECHA) for cross-verification .
  • Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific toxicity data may be limited, general guidelines include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Refer to ECHA guidelines and CAMEO Chemicals for hazard classification and spill management .

Methodological Recommendations

  • Experimental Design : Prioritize DoE (Design of Experiments) for reaction optimization, varying parameters like temperature, catalyst loading, and solvent ratios.
  • Data Validation : Use principal component analysis (PCA) to correlate spectral data with structural features.
  • Contingency Planning : Pre-test stability under light, heat, and humidity to avoid degradation during long-term studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Reactant of Route 2
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Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate

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